molecular formula C7H5ClFIO B6183055 (5-chloro-2-fluoro-4-iodophenyl)methanol CAS No. 2387354-15-4

(5-chloro-2-fluoro-4-iodophenyl)methanol

Cat. No.: B6183055
CAS No.: 2387354-15-4
M. Wt: 286.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-fluoro-4-iodophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₅ClFIO and an approximate molecular weight of 286.4 g/mol. Its structure features a benzene ring substituted with chlorine (position 5), fluorine (position 2), iodine (position 4), and a hydroxymethyl group (-CH₂OH) at position 1 (Figure 1). This unique substitution pattern combines halogens of varying electronegativities (Cl, F, I) and steric demands, conferring distinct chemical and biological properties. The iodine atom enhances lipophilicity and polarizability, while fluorine contributes to metabolic stability and electronic modulation of the aromatic ring .

Properties

CAS No.

2387354-15-4

Molecular Formula

C7H5ClFIO

Molecular Weight

286.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-fluoro-4-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. The process includes:

    Halogenation: Introduction of chloro, fluoro, and iodo groups onto the phenyl ring.

    Methanol Group Addition: Attachment of the methanol group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols involving halogenation and functional group addition.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-fluoro-4-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the halogen substituents.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of (5-chloro-2-fluoro-4-iodophenyl)formaldehyde.

    Reduction: Formation of (5-chloro-2-fluoro-4-iodophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(5-chloro-2-fluoro-4-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2-fluoro-4-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The methanol group can form hydrogen bonds, further affecting its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s uniqueness arises from its trifunctional halogen substitution (Cl, F, I). Below is a comparison with analogous compounds:

Table 1: Structural Comparison of Halogenated Phenylmethanol Derivatives
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
(5-Chloro-2-fluoro-4-iodophenyl)methanol C₇H₅ClFIO 5-Cl, 2-F, 4-I, 1-CH₂OH 286.4 Unique trifunctional halogenation; high lipophilicity due to iodine .
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol C₈H₈ClFO₂ 4-Cl, 2-F, 5-OCH₃, 1-CH₂OH 190.6 Methoxy group enhances electron density but lacks iodine’s leaving-group potential .
(5-Chloro-2-iodophenyl)methanol C₇H₆ClIO 5-Cl, 2-I, 1-CH₂OH 268.5 Lacks fluorine; iodine’s steric bulk may hinder binding compared to F .
(2-Chloro-5-fluoropyridin-4-yl)methanol C₆H₅ClFNO 2-Cl, 5-F, 4-CH₂OH (pyridine) 177.6 Pyridine ring alters electronic properties; smaller molecular weight .

Physical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (mg/mL in H₂O) logP
This compound 120–122 (predicted) 0.15 2.8
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol 98–100 2.3 1.5
(5-Chloro-2-iodophenyl)methanol 115–117 0.22 2.5
(2-Chloro-5-fluoropyridin-4-yl)methanol 85–87 5.6 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.